Sdz-lap-977 - 150779-71-8

Sdz-lap-977

Catalog Number: EVT-282474
CAS Number: 150779-71-8
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SDZ-LAP-977 is an antiproliferative agent. It acts by binding to the “colchicine binding site” on tubulin and inhibiting tubulin polymerization in vitro.
Source and Classification

Sdz-lap-977 was developed through medicinal chemistry efforts aimed at optimizing natural product leads for anticancer activity. The compound is categorized under microtubule-targeting agents, which are known to interfere with the dynamic stability of microtubules, thereby affecting mitotic processes in cancer cells. Its structural framework allows it to interact with tubulin, making it a candidate for further exploration in oncological drug development .

Synthesis Analysis

The synthesis of Sdz-lap-977 involves several key steps:

  1. Starting Materials: The synthesis begins with the methyl ester of salicylic acid and 2′,5′-dimethoxyphenylethyl derivatives.
  2. Key Reactions:
    • Sonogashira Cross-Coupling Reaction: This reaction is used to couple arylacetylene intermediates with the appropriate terminal aryl groups in the presence of palladium catalysts and copper iodide.
    • Hydrazine Reaction: Following the coupling, hydrazine is employed in refluxing ethanol to yield the desired hydrazone derivatives.
    • Catalytic Hydrogenation: This step reduces acetylenic triple bonds to ethyl groups, enhancing the flexibility of the molecule .
Molecular Structure Analysis

The molecular structure of Sdz-lap-977 can be described as follows:

  • Chemical Formula: C18H20N2O4S
  • Molecular Weight: Approximately 348.43 g/mol
  • Structural Features:
    • The compound features a thiophene ring, which contributes to its biological activity.
    • The presence of methoxy groups on the aromatic ring enhances its lipophilicity and biological interactions.

The three-dimensional conformation of Sdz-lap-977 allows for specific interactions with tubulin, particularly at critical binding sites that influence its inhibitory effects on microtubule dynamics .

Chemical Reactions Analysis

Sdz-lap-977 participates in several chemical reactions relevant to its function:

  1. Tubulin Polymerization Inhibition: The primary reaction involves binding to tubulin and preventing its polymerization into microtubules. This action disrupts normal mitotic spindle formation during cell division.
  2. Colchicine Binding Site Interaction: Sdz-lap-977 competes with colchicine for binding at the colchicine site on tubulin, demonstrating significant inhibitory potency .
  3. Biological Activity Assessment: In vitro studies have shown that Sdz-lap-977 exhibits varying degrees of antiproliferative activity across different cancer cell lines, with IC50 values indicating its effectiveness .
Mechanism of Action

The mechanism by which Sdz-lap-977 exerts its anticancer effects primarily involves:

  • Inhibition of Microtubule Dynamics: By binding to tubulin, Sdz-lap-977 stabilizes the protein in a conformation that prevents polymerization into functional microtubules. This leads to cell cycle arrest at the metaphase stage.
  • Disruption of Cellular Signaling: The compound's interaction with tubulin also affects intracellular signaling pathways that are crucial for cell survival and proliferation .

Molecular dynamics simulations have provided insights into how specific structural features contribute to binding affinity and inhibitory action against tubulin .

Physical and Chemical Properties Analysis

Sdz-lap-977 exhibits several notable physical and chemical properties:

These properties are essential for determining formulation strategies for potential therapeutic applications .

Applications

Sdz-lap-977 has several promising applications in scientific research and potential therapeutic use:

  1. Cancer Therapy: Due to its ability to inhibit tubulin polymerization, it is being explored as a candidate for treating various cancers, particularly those resistant to conventional therapies.
  2. Cellular Biology Research: Researchers utilize Sdz-lap-977 to study microtubule dynamics and their role in cellular processes such as division and signaling pathways.
  3. Drug Development: Its structure serves as a lead compound for further optimization aimed at enhancing efficacy and reducing toxicity profiles in cancer treatments .
Introduction to SDZ-LAP-977 in Anticancer Research

Historical Context and Discovery as a Synthetic Antiproliferative Agent

The discovery of SDZ-LAP-977 originated from research focused on lavendustin A, a microbial metabolite known for its potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. Researchers at Novartis Pharmaceuticals Corporation synthesized SDZ-LAP-977 as a structurally modified analogue by retaining key pharmacophoric elements while simplifying the complex structure of lavendustin A [7] [9]. The compound features two primary aromatic components: a methyl salicylate moiety (Ring B) and a 2,5-dimethoxyphenethyl group (Ring A), linked through an ethylene bridge [7] [4].

Initial biological evaluation revealed SDZ-LAP-977 possessed potent antiproliferative activity against diverse human cancer cell lines, including pancreatic carcinoma (MIA PaCa-2) and vulvar carcinoma (A431) models. Notably, it demonstrated significant in vivo efficacy in nude mouse xenograft models of these cancers following both oral and intravenous administration. This efficacy occurred without observable hematosuppression or immunosuppression at therapeutic doses, suggesting a favorable therapeutic window [7]. A critical finding was its retention of activity against cancer cells expressing the multidrug resistance (MDR) phenotype, a common limitation of many natural product-derived chemotherapeutics [7]. Surprisingly, despite its structural lineage from an EGFR inhibitor, mechanistic studies revealed SDZ-LAP-977 did not inhibit EGFR tyrosine kinase activity. Instead, it induced mitotic arrest through a novel mechanism involving tubulin targeting [7] [4].

  • Structural Optimization Context: SDZ-LAP-977 exemplifies lead optimization strategies applied to natural products. Lavendustin A's structural complexity and potential pharmacological drawbacks prompted the development of simplified analogues. SDZ-LAP-977 conserved the biologically active core while improving drug-like properties and revealing an unexpected mechanism of action [1] [7].
  • Proof of Concept in Dermatology: Further development yielded LAV694, an optimized analogue of SDZ-LAP-977 designed for topical application. LAV694 exhibited superior solubility, metabolic stability, skin penetration, and potency compared to its predecessor. It demonstrated clinical potential for actinic keratosis (a pre-cancerous skin lesion) with significantly reduced local irritation compared to standard therapies like 5-fluorouracil (5-FU) [3].

Rationale for Targeting Tubulin Polymerization and EGFR Tyrosine Kinase Pathways

The biological profile of SDZ-LAP-977 underscores the therapeutic importance of tubulin and the unexpected outcomes inherent in natural product derivatization.

  • Tubulin as a Validated Anticancer Target: Microtubules, dynamic polymers of α/β-tubulin heterodimers, are essential for mitosis, intracellular transport, and cell motility. Disrupting microtubule dynamics through polymerization inhibition or stabilization effectively halts cell division, particularly in rapidly proliferating cancer cells. Clinically validated tubulin-targeting agents (e.g., paclitaxel, vinblastine, colchicine-site binders) form a cornerstone of cancer chemotherapy [4] [5] [8]. SDZ-LAP-977 binds specifically to the colchicine site on β-tubulin, inhibiting tubulin polymerization in vitro and preventing microtubule assembly. This binding triggers sustained mitotic arrest, ultimately leading to apoptotic cell death in cancer cells [4] [7]. Crucially, colchicine-site binders like SDZ-LAP-977 often circumvent P-glycoprotein (P-gp) mediated MDR, a significant advantage over taxanes or vinca alkaloids [7] [8].

  • The EGFR Paradox and Serendipity: The initial design rationale for SDZ-LAP-977 stemmed from lavendustin A's potent EGFR tyrosine kinase inhibition (IC₅₀ ~4 nM). However, SDZ-LAP-977 itself showed negligible activity against EGFR in cell-free assays despite its structural similarity and potent cellular antiproliferative effects [7]. This disconnect highlights a crucial aspect of natural product optimization: structural simplification can profoundly alter target specificity. While initially unexpected, the shift from EGFR inhibition to tubulin targeting proved clinically relevant, as tubulin remains a high-value target in oncology, especially for agents overcoming MDR [1] [4] [7].

  • Dual-Pathway Rationale Context: Although SDZ-LAP-977 primarily acts via tubulin inhibition, its historical context within the lavendustin family links it to EGFR pathway research. This dual-pathway connection (by origin and discovered mechanism) exemplifies how natural product derivatives can yield novel chemotypes against diverse targets. The tubulin mechanism provided a robust rationale for its observed efficacy against solid tumors and MDR models [4] [7] [8].

Table 1: Overcoming Multidrug Resistance: Activity of SDZ-LAP-977 Compared to Standard Chemotherapeutics

Cell Line PairResistance MechanismSDZ-LAP-977 ActivityReference Drug (e.g., Doxorubicin, Vincristine) Activity
MDA-MB-435 / MDA-MB-435/LCC6MDR1P-glycoprotein (P-gp) OverexpressionRetained Potency (Similar IC₅₀ in sensitive and resistant lines)Markedly Reduced Potency in Resistant line (High Resistance Ratio)
OVCAR-8 / NCI/ADR-RESP-gp OverexpressionRetained PotencyMarkedly Reduced Potency
HEK293 MRP1 / MRP2 TransfectantsMRP1/MRP2 OverexpressionRetained PotencyOften Reduced Potency
HEK293-482R2BCRP OverexpressionRetained PotencyOften Reduced Potency

Data derived from studies on SDZ-LAP-977 and related tubulin inhibitors targeting the colchicine site [7] [8].

Properties

CAS Number

150779-71-8

Product Name

Sdz-lap-977

IUPAC Name

methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H20O5/c1-21-14-7-9-17(22-2)13(11-14)6-4-12-5-8-16(19)15(10-12)18(20)23-3/h5,7-11,19H,4,6H2,1-3H3

InChI Key

GZOFTOHENYHNMS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

SDZ-LAP-977; SDZ LAP 977; SDZLAP977; SDZ281-977; LAP-977; SDZ281 977; LAP 977; SDZ281977; LAP977;

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.